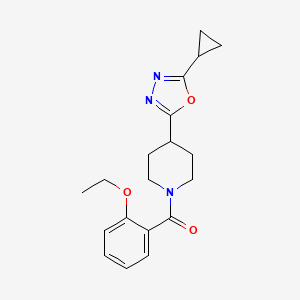

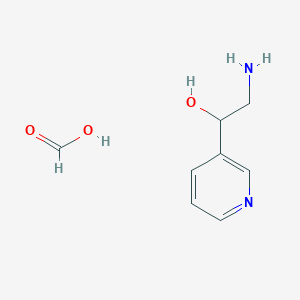

2-Amino-1-(3-pyridinyl)ethanol formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(3-pyridinyl)ethanol formate is a compound with the CAS Number: 1185699-01-7 . It has a molecular weight of 184.19 . The IUPAC name for this compound is formic acid compound with 2-amino-1-(3-pyridinyl)ethanol (1:1) . It is a solid at room temperature .

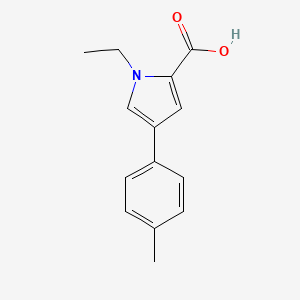

Molecular Structure Analysis

The InChI code for this compound is1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3) . The linear formula is C7 H10 N2 O . C H2 O2 . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 184.19 . The compound is a formic acid compound with 2-amino-1-(3-pyridinyl)ethanol (1:1) .Scientific Research Applications

1. Role in Schiff Base Ligands Formation and Complexation with Metals

The compound 2-Amino-1-(3-pyridinyl)ethanol formate is involved in the formation of Schiff base ligands, which play a crucial role in the complexation with various metal ions. For instance, it participates in the reaction with pyridine-2-carbaldehyde, leading to the formation of compounds that can complex with metals like Cu(II) and Cd(II). These complexes are characterized by their unique structural features and potential for interactions with biomolecules, as indicated in studies on the complexation of the products with Cu(II) and Cd(II), revealing interesting geometrical structures and interactions within the crystal packing (Mardani et al., 2019).

2. Involvement in Synthesis of Unsymmetrical N-capped Tripodal Amines

This compound contributes to the synthesis of unsymmetrical N-capped tripodal amines. These amines, featuring varying arm lengths, are employed in one-pot condensation reactions with certain aldehydes in the presence of Cu(II) ions to form mononuclear and dinuclear complexes. These complexes display unique copper(II) coordination environments, as observed through single crystal X-ray diffraction and theoretical studies, indicating their potential applications in various chemical processes (Keypour et al., 2015).

3. Asymmetric Synthesis of Stereochemically Relevant Compounds

The compound also finds application in the asymmetric synthesis of stereochemically relevant compounds. For example, it is used in a scalable process for the asymmetric synthesis of its dihydrochloride form. The product's stereochemistry is determined through a reduction process, which is influenced by factors such as substrate addition rate and temperature, highlighting its importance in the production of stereochemically specific compounds (Duquette et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

2-amino-1-pyridin-3-ylethanol;formic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIVKZXNEGLAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2535572.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)

![2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2535577.png)

![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)

![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)

![4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one](/img/structure/B2535584.png)

![2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2535585.png)